molecular formula C19H29Cl2N3O3 B1146670 MM 77 dihydrochloride CAS No. 159311-94-1

MM 77 dihydrochloride

Cat. No.: B1146670
CAS No.: 159311-94-1
M. Wt: 418.4 g/mol
InChI Key: ZYCVVOZXHNDRCO-UHFFFAOYSA-N
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Description

MM 77 dihydrochloride is a useful research compound. Its molecular formula is C19H29Cl2N3O3 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Methane Monooxygenase (MMO) and Its Iron Cluster : A study on the soluble form of methane monooxygenase (MMO), which contains a dinuclear iron cluster, discussed how γ-irradiation at 77 K leads to the reduction of this cluster and changes in the conformation of MMOH, the hydroxylase component of MMO (Davydov et al., 1997).

  • Hyperfine Structure in Irradiated Crystals of Cystine Dihydrochloride : Research on the electron spin resonance of gamma-irradiated single crystals of cystine dihydrochloride at 77 degrees K and room temperature revealed insights into the nature of radicals formed in these crystals (Hadley & Gordy, 1974).

  • Antiseptic Properties of Octenidine Dihydrochloride : A review on octenidine dihydrochloride, used for skin, mucous membrane, and wound antisepsis, discussed its efficacy, safety, and applications in clinical settings (Hübner, Siebert, & Kramer, 2010).

  • Phlorizin's Pharmacological Action : A review highlighted the role of phlorizin, a dihydrochalcone, in producing renal glycosuria and blocking glucose absorption, which has been used in physiology research for over 150 years (Ehrenkranz, Lewis, Kahn, & Roth, 2005).

  • Hydrogen Storage Characteristics of Magnesium–Misch Metal Alloys : A study explored magnesium with different concentrations of misch metal (Mm) as a hydrogen storage medium, revealing its potential in high hydrogen storage capacity and rapid kinetics (Tran, Imam, & Feng, 2003).

Safety and Hazards

The safety data sheet for MM 77 dihydrochloride indicates that it is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is recommended to immediately make the victim drink water (two glasses at most) and consult a physician .

Mechanism of Action

Target of Action

MM 77 dihydrochloride is a potent postsynaptic antagonist of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit adenylate cyclase activity.

Mode of Action

As an antagonist, this compound binds to the 5-HT1A receptor and blocks its activation by serotonin. This prevents the receptor from performing its usual function of initiating a series of biochemical reactions in the cell .

Biochemical Pathways

The 5-HT1A receptor is involved in several different biological pathways, including the regulation of mood, anxiety, sleep, and appetite. By blocking this receptor, this compound can affect these pathways and their downstream effects .

Result of Action

This compound exhibits anxiolytic-like activity . This means it can reduce anxiety. This is likely due to its antagonistic effect on the 5-HT1A receptor, which is known to be involved in the regulation of mood and anxiety.

Biochemical Analysis

Biochemical Properties

MM 77 dihydrochloride plays a crucial role in biochemical reactions by interacting with the 5-HT1A receptor, a subtype of serotonin receptor. This interaction is characterized by the inhibition of the receptor’s activity, which in turn modulates the release of neurotransmitters such as serotonin . The compound’s ability to bind to the 5-HT1A receptor and act as an antagonist makes it a valuable tool for studying the receptor’s function and its role in various physiological processes.

Cellular Effects

This compound influences various cellular processes by modulating the activity of the 5-HT1A receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of the 5-HT1A receptor by this compound can lead to altered levels of intracellular cyclic AMP (cAMP), which is a key secondary messenger in many signaling pathways . Additionally, this compound has been shown to affect the expression of genes involved in stress response and anxiety, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT1A receptor, where it acts as a full antagonist at postsynaptic receptors . This binding inhibits the receptor’s activity, preventing the downstream signaling events typically triggered by serotonin binding. As a result, this compound can modulate various physiological responses, including anxiety and stress-related behaviors

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic stress models . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic-like activity without significant adverse effects . At higher doses, this compound can induce toxic effects, including alterations in motor function and behavior . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic pathways can influence the compound’s efficacy and safety, as well as its pharmacokinetic properties in vivo.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the 5-HT1A receptor in the brain. The distribution of this compound is also influenced by its physicochemical properties, including its solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with the 5-HT1A receptor . The compound’s activity is influenced by its ability to reach and bind to these receptors, which is facilitated by targeting signals and post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCVVOZXHNDRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662760
Record name 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159311-94-1
Record name 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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